
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has gained increasing attention in scientific research due to its potential use in drug development. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Ligand Design
Pyrazolyl methanes, such as poly(1H-pyrazol-1-yl)methanes, have seen a dramatic increase in interest due to their synthesis, reactivity, and the variety of coordinated metals they can support. These compounds are critical in coordination chemistry and ligand design, offering a rich basis for new ligand creation with extensive application in metal coordination (Alkorta, Claramunt, Díez-Barra, Elguero, Hoz, & López, 2017).
Supramolecular Structures
Research on hetero- and homobimetallic complexes, incorporating elements like organoplatinum(II) and tricarbonylrhenium(I), shows the utility of bis(pyrazolyl)methane ligands in creating complex structures with significant noncovalent interactions. These interactions are crucial for understanding molecular assembly and designing materials with specific properties (Reger, Watson, Smith, & Pellechia, 2005).
Metal-Organic Frameworks
The development of new tetrakis(1H-pyrazol-1-yl)methanes broadens the scope of compounds available for creating metal-organic frameworks (MOFs). These frameworks are pivotal in catalysis, gas storage, and separation processes, demonstrating the importance of pyrazolyl methanes in advanced material science (Silva, Silva, Claramunt, López, Sanz, Infantes, López, Reviriego, Alkorta, & Elguero, 2019).
Catalysis and Polymerization
Iron(II) and Zinc(II) complexes with bis(pyrazolyl)methane ligands serve as catalysts for the ring-opening polymerization of lactides, showcasing the role of these ligands in polymer chemistry. This application is vital for developing biodegradable polymers, highlighting the environmental benefits of such research (Herber, Hegner, Wolters, Siris, Wrobel, Hoffmann, Lochenie, Weber, Kuckling, & Herres‐Pawlis, 2017).
Chemical Synthesis
The synthesis and reactivity of group 6 metal carbonyl complexes containing bis(Pyrazol‐1‐yl)methane with bulky substituents highlight the adaptability of these ligands in forming metal-ligand complexes. Such research is foundational for the development of new materials and catalysts (Zhao, Tang, Wang, & Cao, 2003).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-13-3-2-4-14(9-13)12-23(20,21)18-15-10-17-19(11-15)16-5-7-22-8-6-16/h2-4,9-11,16,18H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZISCQTKWXTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

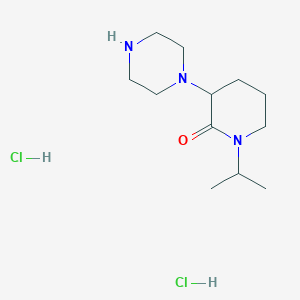
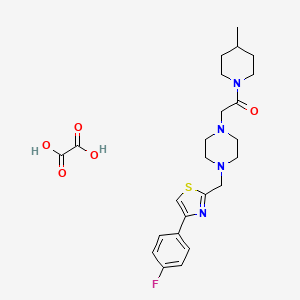


![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)
![ethyl 4-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824643.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)
![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)
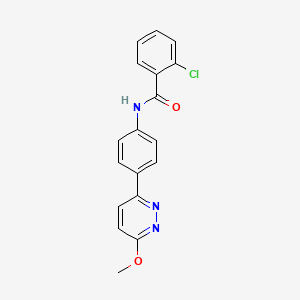
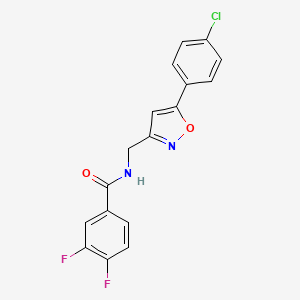
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)
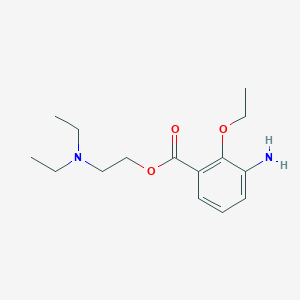
![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)